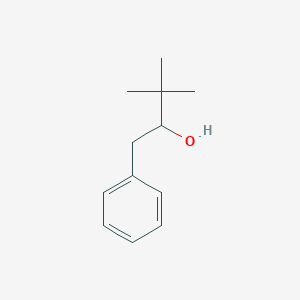

3,3-Dimethyl-1-phenylbutan-2-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,3-dimethyl-1-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8,11,13H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQJOXWPESMTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105735-63-5 | |

| Record name | ALPHA-TERT-BUTYLPHENETHYL ALCOHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity, Reaction Mechanisms, and Advanced Transformations of 3,3 Dimethyl 1 Phenylbutan 2 Ol

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group is a key site for functionalization, allowing for the synthesis of a variety of derivatives through reactions such as esterification, etherification, oxidation, reduction, phosphorylation, and acylation.

Esterification and Etherification Reactions for Derivative Synthesis

Esterification: The formation of esters from 3,3-dimethyl-1-phenylbutan-2-ol can be achieved through various methods. Due to the steric hindrance around the secondary hydroxyl group, direct Fischer esterification with a carboxylic acid may be slow. More efficient methods often involve the use of more reactive acylating agents. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or a catalyst such as 1-methylimidazole (B24206) can facilitate the formation of the corresponding ester.

Etherification: The Williamson ether synthesis provides a classical route to ethers from this compound. This S_N2 reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then displaces a halide from an alkyl halide. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for the initial deprotonation. The steric bulk of the secondary alkoxide can influence the reaction rate and may lead to competing elimination reactions, particularly if a secondary or tertiary alkyl halide is used as the electrophile.

Table 1: Representative Esterification and Etherification Reactions

| Reaction | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Acetic anhydride, Pyridine | 3,3-Dimethyl-1-phenylbutan-2-yl acetate (B1210297) | Room temperature, 2-4 hours |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide | 2-Methoxy-3,3-dimethyl-1-phenylbutane | Anhydrous THF, 0 °C to room temperature |

Selective Oxidation and Reduction Pathways

Selective Oxidation: The secondary alcohol functionality of this compound can be selectively oxidized to the corresponding ketone, 3,3-dimethyl-1-phenylbutan-2-one (B1365089). A variety of oxidizing agents can be employed for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) are effective for this purpose, typically providing the ketone in high yield with minimal side reactions. smolecule.com Stronger oxidizing agents like chromic acid (Jones reagent) can also be used. smolecule.com

Selective Reduction: The reverse transformation, the reduction of 3,3-dimethyl-1-phenylbutan-2-one back to the secondary alcohol, is readily achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild reagent for this purpose. For a more rapid reduction, the more reactive lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be used, followed by an aqueous workup to protonate the resulting alkoxide.

Table 2: Selective Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | 3,3-Dimethyl-1-phenylbutan-2-one |

| Reduction | Sodium borohydride (NaBH₄) | This compound |

Functionalization through Selective Phosphorylation and Acylation

Selective Phosphorylation: The introduction of a phosphate (B84403) group to the hydroxyl moiety of this compound can be accomplished using modern phosphorylation agents. Given the steric hindrance, methods that are effective for hindered alcohols are necessary. For example, the use of a P(V)-based reagent in the presence of a suitable base can facilitate the formation of the phosphate ester with good chemoselectivity.

Selective Acylation: Similar to esterification, acylation involves the reaction of the alcohol with an acylating agent. For sterically hindered alcohols like this compound, catalyzed reactions are often preferred. The use of 1-methylimidazole as a catalyst for acylation with acid anhydrides has been shown to be effective for hindered hydroxyl groups. This method is advantageous due to its mild conditions and tolerance of various functional groups.

Reactivity of the Phenyl Substituent

The phenyl group in this compound is also a site for chemical modification, primarily through electrophilic aromatic substitution and catalytic hydrogenation.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The substituent attached to the phenyl ring, a secondary alkyl group, is an electron-donating group through an inductive effect. This makes the aromatic ring more nucleophilic than benzene (B151609) and directs incoming electrophiles to the ortho and para positions. The steric bulk of the substituent may influence the ratio of ortho to para products, with the para product often being favored.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, a Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) would be expected to yield the para-acylated product as the major isomer.

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(4-Nitrophenyl)-3,3-dimethylbutan-2-ol |

| Bromination | Br₂/FeBr₃ | 1-(4-Bromophenyl)-3,3-dimethylbutan-2-ol |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 1-(4-Acetylphenyl)-3,3-dimethylbutan-2-ol |

Catalytic Hydrogenation of the Aromatic System

The reduction of the phenyl ring to a cyclohexyl ring requires more stringent conditions than the hydrogenation of a simple alkene due to the stability of the aromatic system. This transformation is typically carried out using a heterogeneous catalyst such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) under high pressure of hydrogen gas and elevated temperatures. The presence of the hydroxyl group on the side chain is generally tolerated under these conditions, leading to the formation of 1-cyclohexyl-3,3-dimethylbutan-2-ol.

Table 4: Catalytic Hydrogenation of the Phenyl Ring

| Catalyst | Conditions | Product |

|---|---|---|

| Rhodium on Carbon (Rh/C) | High H₂ pressure, Elevated temperature | 1-Cyclohexyl-3,3-dimethylbutan-2-ol |

Reactions Involving the Alkyl Backbone of this compound

The reactivity of the alkyl backbone of this compound is influenced by the steric bulk of the tert-butyl group and the electronic effects of the adjacent phenyl and hydroxyl moieties. These features dictate the pathways for radical reactions, fragmentation processes, and carbocation rearrangements.

Radical Chemistry and Fragmentation Processes

While specific studies on the radical chemistry of this compound are not extensively documented, its behavior can be inferred from the known reactions of similar benzylic alcohols and related structures. Radical reactions are crucial in various chemical transformations, including oxidation and fragmentation.

The generation of aminyl radicals from derivatives of this compound represents a potential pathway for C-H functionalization. While direct generation from the alcohol is not a standard method, derivatives such as imidates can be employed. A general strategy involves the transient conversion of the alcohol to a radical precursor, like an imidate, which can then undergo homolytic cleavage to form a nitrogen-centered radical. nih.gov This radical can then participate in intramolecular hydrogen atom transfer (HAT) reactions. nih.gov

For a derivative of this compound, this process would likely involve a 1,5-HAT, where the nitrogen radical abstracts a hydrogen atom from the carbon backbone. The regioselectivity of this HAT process is governed by the stability of the resulting carbon-centered radical and the thermodynamics of the transition state. The presence of the phenyl group can stabilize an adjacent radical through resonance, making the benzylic position a potential site for hydrogen abstraction.

Recent advancements have shown that aminyl radicals can be generated from N-nitrosamines under visible-light-induced homolytic cleavage of the N-N bond. researchgate.net These aminyl radicals can then react with alkylboronic pinacol (B44631) esters (APEs) to generate alkyl radicals. researchgate.net While not a direct derivatization of the alcohol, this highlights a potential route to functionalize the alkyl backbone via radical intermediates.

The Norrish Type I reaction is a photochemical process involving the homolytic cleavage of the α-carbon-carbon bond of an aldehyde or ketone. wikipedia.org For this compound, this reaction would be relevant to its corresponding ketone, 3,3-dimethyl-1-phenylbutan-2-one, which can be formed through oxidation of the alcohol.

Upon photoexcitation, the ketone would form an excited singlet state, which can then undergo intersystem crossing to a triplet state. wikipedia.org Cleavage of the bond between the carbonyl group and the adjacent carbon would lead to the formation of two radical fragments. In the case of 3,3-dimethyl-1-phenylbutan-2-one, two possible cleavage pathways exist:

Pathway A: Cleavage of the bond between the carbonyl carbon and the benzylic carbon, yielding a benzoyl radical and a neopentyl-type radical.

Pathway B: Cleavage of the bond between the carbonyl carbon and the tert-butyl group, yielding a phenylacetyl radical and a tert-butyl radical.

The relative likelihood of these pathways depends on the stability of the resulting radicals. The tert-butyl radical is highly stable, suggesting that Pathway B might be favored. The resulting radical pair can then undergo several secondary reactions, including recombination, decarbonylation followed by radical coupling, or hydrogen abstraction. wikipedia.orgyoutube.com

Studies on related alkyl aryl ketones have shown that the Norrish Type I reaction can be merged with transition metal catalysis to achieve novel transformations, such as the borylation of C-C σ-bonds. nih.gov

Rearrangement Reactions and Carbocation Chemistry

The treatment of this compound with strong acids can lead to the formation of a carbocation intermediate, which is prone to rearrangement to form a more stable species. libretexts.orgbyjus.com This is a common feature in the chemistry of alcohols, particularly secondary and tertiary alcohols. masterorganicchemistry.com

The reaction is initiated by the protonation of the hydroxyl group by the acid, forming a good leaving group (water). Departure of the water molecule generates a secondary benzylic carbocation. This carbocation is stabilized by the adjacent phenyl group through resonance. However, it can potentially rearrange to a more stable tertiary carbocation via a 1,2-hydride or a 1,2-alkyl shift. ucalgary.camasterorganicchemistry.com

Given the structure of this compound, the most likely rearrangement would involve a 1,2-hydride shift from the benzylic carbon to the adjacent carbon, leading to a more stable tertiary carbocation. Alternatively, a 1,2-methyl shift from the tert-butyl group could occur. The relative propensity for these shifts depends on the specific reaction conditions and the relative stability of the resulting carbocations.

The rearranged carbocation can then undergo elimination of a proton to form an alkene or be trapped by a nucleophile present in the reaction mixture. masterorganicchemistry.com

Mechanistic Investigations of Key Reactions

Mechanistic investigations into the reactions of this compound and related compounds often employ a combination of kinetic studies, product analysis, and isotopic labeling.

For instance, in the oxidation of benzyl (B1604629) alcohols, kinetic studies have shown a first-order dependence on both the substrate and the oxidant. jocpr.comorientjchem.org The absence of induced polymerization of acrylonitrile (B1666552) in these reactions suggests that the reaction does not proceed through a free radical intermediate. jocpr.comorientjchem.org The mechanism is often proposed to involve the formation of a chromate (B82759) ester in the case of oxidation with dichromate, followed by a rate-determining hydride transfer. orientjchem.org

In the context of radical reactions, the use of radical traps can provide evidence for the formation of specific radical intermediates. For example, in the study of the oxidation of aliphatic alcohols by aroxyl radicals, alcohol radicals were detected using an N-benzylidene-t-butylamine oxide spin trap. rsc.org

Mass spectrometry provides valuable insights into fragmentation pathways. The fragmentation of benzyl alcohol, for example, shows a characteristic loss of the hydroxyl group to form a tropylium (B1234903) ion at m/z 91. stackexchange.comucalgary.ca For this compound, α-cleavage and dehydration are expected fragmentation pathways. libretexts.org

Kinetic and Thermodynamic Studies of this compound Transformations

While specific kinetic and thermodynamic data for the transformations of this compound are scarce, data from related systems can provide valuable estimates.

Kinetic studies on the oxidation of substituted benzyl alcohols have shown that electron-donating groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups retard it. orientjchem.org This is consistent with a mechanism involving the development of positive charge at the benzylic carbon in the transition state.

Thermodynamic data for a wide range of aliphatic alcohols have been compiled, including properties such as enthalpy of formation and heat capacity. nist.gov The enthalpy of combustion for alcohols generally becomes more exothermic with increasing chain length. hscprep.com.au Such data is crucial for understanding the energy changes associated with the chemical transformations of these compounds.

The following table presents kinetic data for the oxidation of benzyl alcohol with different oxidizing agents, which can serve as a reference for estimating the reactivity of this compound.

| Oxidant | Solvent | Temperature (K) | Rate Constant (k) | Reference |

| Hypochlorite | Acetic acid-water | 303 | Varies with [Substrate] and [Oxidant] | jocpr.com |

| Dichromate | Acetic acid-water | 303-318 | Varies with [Substrate] and [Oxidant] | orientjchem.org |

The following table provides thermodynamic data for benzyl alcohol, offering a point of comparison for the thermodynamic properties of this compound.

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (liquid) | -135.5 | kJ/mol | nist.gov |

| Standard Enthalpy of Combustion (liquid) | -3747.6 | kJ/mol | hscprep.com.au |

Stereochemical Aspects and Advanced Enantiomeric Control Strategies

Chiral Recognition and Resolution Methodologies

The separation of the racemic mixture of 3,3-Dimethyl-1-phenylbutan-2-ol into its individual enantiomers is a critical process in stereochemistry. wikipedia.org This is often achieved through chiral recognition, where a chiral agent interacts differently with each enantiomer, allowing for their separation.

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov

Enzymatic Kinetic Resolution:

Lipases are a class of enzymes commonly employed for the kinetic resolution of alcohols. nih.govresearchgate.net In the case of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to selectively acylate one of the enantiomers. researchgate.net For instance, in the presence of an acyl donor like vinyl acetate (B1210297), the lipase may preferentially catalyze the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by conventional methods like chromatography.

The effectiveness of the resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E value indicates a more efficient separation.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution

| Enzyme | Acyl Donor | Solvent | Outcome |

| Candida antarctica Lipase B | Vinyl Acetate | Toluene | Selective acylation of one enantiomer |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | Preferential reaction with one enantiomer |

This table is illustrative and based on common practices in enzymatic resolutions.

Another classical and industrially significant method for chiral resolution is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form two diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net

For this compound, a suitable chiral acid, such as tartaric acid or camphorsulfonic acid, can be used. wikipedia.org The process involves the following steps:

Reaction of the racemic alcohol with the chiral acid to form a mixture of two diastereomeric salts.

Selective crystallization of the less soluble diastereomeric salt from a suitable solvent.

Separation of the crystals by filtration.

Liberation of the enantiomerically pure alcohol from the salt by treatment with a base.

The choice of the resolving agent and the crystallization solvent is crucial for the successful separation of the diastereomers. wikipedia.org

Determination of Enantiomeric Excess and Absolute Configuration in Research Contexts

Once the enantiomers are separated, it is essential to determine the enantiomeric excess (ee) and the absolute configuration of the purified product.

Chiral chromatography is a powerful analytical technique for separating and quantifying enantiomers. gcms.cz Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for this purpose.

Chiral Gas Chromatography (GC):

In chiral GC, a chiral stationary phase (CSP) is used to differentiate between the enantiomers. gcms.cz For volatile compounds like the derivatives of this compound, a common approach is to use a cyclodextrin-based CSP. researchgate.netuni-muenchen.de The enantiomers interact differently with the chiral cavities of the cyclodextrin, leading to different retention times and allowing for their separation and quantification. gcms.cz The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. ed.gov

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and widely used method for the separation of enantiomers. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including alcohols. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. phenomenex.comyoutube.com The enantiomeric excess is determined by comparing the peak areas of the two enantiomers. nih.gov

Table 2: Chiral Chromatography Parameters for this compound

| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Detection |

| Chiral GC | Cyclodextrin-based (e.g., Rt-bDEXse) | Helium | Flame Ionization Detector (FID) |

| Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-2) | Hexane/Isopropanol | UV Detector |

This table provides illustrative examples of typical conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a chiral compound. researchgate.net Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral environment must be created. This is achieved by using either chiral shift reagents or chiral derivatizing agents.

Chiral Shift Reagents:

Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.orgharvard.edu The interaction with the chiral reagent induces different chemical shifts for the corresponding protons in the two enantiomers, leading to the splitting of signals in the NMR spectrum. libretexts.org The enantiomeric excess can then be determined by integrating the signals of the separated peaks.

Chiral Derivatizing Agents (CDAs):

Another approach is to react the chiral alcohol with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of their ratio and thus the enantiomeric excess of the original alcohol. thieme-connect.de

Determining the absolute configuration of a chiral molecule is a more complex task that often requires advanced spectroscopic techniques.

Vibrational Circular Dichroism (VCD):

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer and its conformation. nih.gov By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be unambiguously assigned. nih.govresearchgate.net

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. dtu.dk Similar to VCD, the ECD spectrum is a fingerprint of the molecule's absolute configuration. rsc.org The experimental ECD spectrum is compared with theoretical spectra calculated for the (R) and (S) enantiomers to determine the absolute configuration of the sample. dtu.dkresearchgate.net

Stereoselective Transfer and Control in Subsequent Chemical Reactions

The ability to control the stereochemical outcome of reactions at a chiral center is a cornerstone of modern asymmetric synthesis. For a molecule like this compound, understanding how the existing stereocenter directs the formation of new stereocenters or how its own configuration behaves during chemical modification is of paramount importance for its potential application as a chiral building block or auxiliary.

Retention and Inversion of Configuration in Functionalizations

The functionalization of the hydroxyl group of this compound and subsequent substitution reactions are expected to proceed via mechanisms that can lead to either retention or inversion of the original stereoconfiguration.

In reactions proceeding through an S(_N)2 mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, an inversion of configuration is typically observed. For this to occur with this compound, the hydroxyl group would first need to be converted into a good leaving group, such as a tosylate or a halide. The subsequent attack by a nucleophile at this stereocenter would be expected to proceed with inversion, provided the steric hindrance from the adjacent tert-butyl and benzyl (B1604629) groups does not entirely preclude the backside attack characteristic of the S(_N)2 pathway.

Conversely, reactions that follow an S(_N)1 mechanism, which involves the formation of a planar carbocation intermediate, would likely lead to a racemic mixture of products, resulting in a loss of stereochemical information. However, the proximity of the bulky tert-butyl group might disfavor the formation of a carbocation at the adjacent carbon.

Unfortunately, a thorough search of scientific literature did not yield specific studies or data tables detailing the outcomes of such functionalization and substitution reactions for this compound. Therefore, no definitive data on the conditions leading to retention versus inversion for this specific compound can be presented.

Influence of Stereodirecting Groups on Reaction Outcome

The primary stereodirecting groups in this compound are the hydroxyl group itself, the bulky tert-butyl group, and the phenyl group. These groups are expected to play a crucial role in directing the stereochemical course of reactions occurring at or near the chiral center.

The tert-butyl group, due to its large steric footprint, is anticipated to be the most influential stereodirecting element. In reactions such as additions to a carbonyl derivative of this alcohol, the tert-butyl group would likely block one face of the molecule, forcing the incoming reagent to approach from the less hindered side. This is a common strategy in asymmetric synthesis to achieve high diastereoselectivity.

The hydroxyl group can act as a directing group through hydrogen bonding or by coordination to a catalyst, thereby influencing the stereochemical outcome of reactions at nearby functional groups. The phenyl group can also exert steric and electronic effects, influencing the reactivity and selectivity of transformations.

While these are well-established principles in stereochemistry, the specific influence of these groups in the context of this compound has not been quantitatively documented in accessible research. Detailed studies that systematically vary reaction conditions and substrates to probe the directing effects of these groups are needed to provide a clear and data-supported understanding. Without such studies, the creation of informative data tables illustrating these effects is not possible.

Applications of 3,3 Dimethyl 1 Phenylbutan 2 Ol As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The inherent chirality and defined stereochemistry of 3,3-Dimethyl-1-phenylbutan-2-ol make it an attractive starting material for the synthesis of complex organic molecules where precise three-dimensional arrangement of atoms is crucial. Its structural framework can be strategically modified and incorporated into larger, more intricate molecular systems.

One of the notable applications of derivatives of this compound is in the synthesis of fungicidal agents. A patent describes the use of 3,3-dimethyl-1-phenoxy-butan-2-ols as key intermediates in the preparation of 1-azolyl-3,3-dimethyl-1-phenoxy-butan-2-ones. google.com These resulting compounds have demonstrated fungicidal properties, highlighting the role of the this compound backbone as a crucial scaffold for the development of biologically active agents. google.com The synthesis involves the reaction of a substituted 1-chloro-3,3-dimethyl-1-phenoxy-butan-2-one with 1,2,4-triazole (B32235) to yield the final active compound. google.com

The general significance of this compound in pharmaceutical synthesis is underscored by its chiral nature, which is a critical aspect in the development of modern therapeutics where specific enantiomers often exhibit desired biological activity while others may be inactive or even harmful. smolecule.com

Table 1: Synthesis of Fungicidal 1-Azolyl-3,3-dimethyl-1-phenoxy-butan-2-ones

| Intermediate | Reagent | Product | Application | Reference |

| 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol | Potassium dichromate, Sulfuric acid | 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one | Intermediate for fungicide | google.com |

| 1-(4-chlorophenoxy)-1-chloro-3,3-dimethyl-butan-2-one | 1,2,4-Triazole, Potassium carbonate | 1-(4-chlorophenoxy)-1-(1,2,4-triazol-1-yl)-3,3-dimethyl-butan-2-one | Fungicidal agent | google.com |

The structural motif of this compound is found in various compounds investigated for their biological activity. Its aliphatic alcohol functionality allows for a range of chemical transformations, including oxidation to the corresponding ketone, 3,3-dimethyl-1-phenylbutan-2-one (B1365089), or substitution of the hydroxyl group. smolecule.com These reactions open avenues for the synthesis of a diverse library of derivatives that can be screened for various biological activities. The presence of both a bulky, lipophilic tert-butyl group and an aromatic phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Application in Natural Product Total Synthesis

While the direct application of this compound in the total synthesis of natural products is not extensively documented in publicly available literature, its characteristics as a chiral building block suggest its potential in this demanding area of organic synthesis. bohrium.comresearchgate.netrsc.org The synthesis of complex natural products often relies on the use of readily available, enantiomerically pure starting materials to introduce specific stereocenters. The chiral nature of this compound makes it a plausible, albeit currently underutilized, candidate for such synthetic endeavors.

Development of Chiral Catalysts and Ligands Incorporating this compound Derivatives

The development of chiral catalysts and ligands is paramount for asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. Chiral alcohols are frequently employed as precursors for the synthesis of chiral ligands and auxiliaries. wikipedia.orgsigmaaldrich.com The chiral nature of this compound, stemming from its secondary alcohol functionality, makes it a suitable candidate for derivatization into a chiral auxiliary. smolecule.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be removed and ideally recycled. wikipedia.org

Although specific examples of chiral catalysts or ligands derived directly from this compound are not prominently featured in current research literature, the fundamental principles of asymmetric catalysis support its potential in this domain. The combination of its stereogenic center and the sterically demanding tert-butyl group could provide the necessary chiral environment to influence the stereoselectivity of a catalytic process.

Potential Contributions to Advanced Materials Science and Polymer Chemistry

The exploration of this compound in the realm of materials science and polymer chemistry is an area that remains largely untapped. The presence of a reactive hydroxyl group and a phenyl ring offers possibilities for its incorporation into polymer backbones or as a pendant group, potentially influencing the physical and chemical properties of the resulting materials. For instance, the phenyl group could enhance thermal stability and introduce aromatic interactions, while the chiral center could lead to the development of polymers with unique chiroptical properties. Further research is required to explore and realize the potential of this compound in creating novel polymers and advanced materials.

Advanced Analytical Methodologies for Comprehensive Research on 3,3 Dimethyl 1 Phenylbutan 2 Ol

High-Resolution Mass Spectrometry for Elucidating Reaction Product Structures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of 3,3-Dimethyl-1-phenylbutan-2-ol and its reaction products. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas.

In the analysis of this compound, the predicted monoisotopic mass is 178.13577 Da. uni.lu HRMS can confirm this with a high degree of accuracy, typically within a few parts per million (ppm). This precision is critical for distinguishing between isomers and identifying unknown products in a reaction mixture. For instance, in a reaction where 3,3-Dimethyl-1-phenylbutan-2-one (B1365089) is reduced to form the target alcohol, HRMS can differentiate the product from any remaining starting material based on their mass-to-charge ratios. nih.govnih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 179.14305 | 141.7 |

| [M+Na]⁺ | 201.12499 | 147.7 |

| [M-H]⁻ | 177.12849 | 143.8 |

| [M+NH₄]⁺ | 196.16959 | 161.4 |

| [M+K]⁺ | 217.09893 | 145.7 |

| [M+H-H₂O]⁺ | 161.13303 | 136.6 |

| [M+HCOO]⁻ | 223.13397 | 161.5 |

| [M+CH₃COO]⁻ | 237.14962 | 180.3 |

This table showcases the predicted collision cross section values for various adducts of this compound, which can be used for its identification in complex matrices using ion mobility-mass spectrometry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules. msu.edu For this compound, both ¹H and ¹³C NMR are fundamental for confirming its constitution.

X-ray Crystallography of Crystalline Derivatives for Definitive Absolute Stereochemistry and Conformation

As this compound is a chiral molecule, determining its absolute stereochemistry is crucial. biosynth.comcymitquimica.com While NMR can provide information about the relative stereochemistry, X-ray crystallography of a suitable crystalline derivative offers the most definitive method for establishing the absolute configuration of a chiral center.

To perform this analysis, the alcohol is first reacted to form a crystalline derivative, for instance, by esterification with a chiral carboxylic acid containing a heavy atom. The resulting crystal is then subjected to X-ray diffraction analysis. The diffraction pattern provides a three-dimensional electron density map of the molecule, from which the precise arrangement of atoms in space can be determined. This allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center of the this compound moiety.

Chromatographic Techniques for High-Fidelity Quantitative and Qualitative Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound.

Preparative High-Performance Liquid Chromatography (HPLC) can be used for the purification of the compound from reaction mixtures. sielc.com A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water, is a common approach for separating compounds of similar polarity. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for both qualitative and quantitative analysis. jmchemsci.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component. This is particularly useful for monitoring the progress of a reaction, such as the synthesis of this compound, by identifying the presence of starting materials, intermediates, and byproducts. jmchemsci.com

Table 2: Exemplary HPLC Method Parameters for a Related Compound sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | UV, MS-compatible (with formic acid instead of phosphoric acid) |

This table provides an example of HPLC conditions that could be adapted for the analysis of this compound.

In-situ Spectroscopic Methods for Real-time Reaction Monitoring and Mechanistic Studies

In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, allow for the real-time monitoring of chemical reactions. mdpi.com This provides valuable kinetic and mechanistic information without the need for sampling and offline analysis. mdpi.com

For the synthesis of this compound from its corresponding ketone, in-situ FTIR spectroscopy can be used to follow the disappearance of the carbonyl (C=O) stretching band of the ketone and the appearance of the hydroxyl (O-H) stretching band of the alcohol product. nih.gov Similarly, UV-Vis spectroscopy can monitor changes in the electronic transitions of the phenyl group as the reaction progresses. nih.gov The data obtained from these in-situ methods can be used to determine reaction rates, identify reaction intermediates, and optimize reaction conditions. mdpi.commdpi.com

Table 3: Key Spectroscopic Bands for Monitoring the Synthesis of this compound

| Functional Group | Spectroscopic Technique | Characteristic Band (Approximate) |

|---|---|---|

| Carbonyl (C=O) of Ketone | FTIR | 1680-1700 cm⁻¹ |

| Hydroxyl (O-H) of Alcohol | FTIR | 3200-3600 cm⁻¹ (broad) |

Computational and Theoretical Chemistry Studies of 3,3 Dimethyl 1 Phenylbutan 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,3-Dimethyl-1-phenylbutan-2-ol, these calculations can provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

Molecular Geometry Optimization:

Density Functional Theory (DFT) is a widely used quantum chemical method for geometry optimization. elixirpublishers.com By employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), the lowest energy conformation of this compound can be determined. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis:

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. chalcogen.romdpi.com A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atom of the hydroxyl group, while the LUMO would be associated with the antibonding orbitals of the phenyl ring.

Table 7.1.1: Predicted Electronic Properties of this compound (Hypothetical DFT Calculation)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and represent typical outcomes of DFT calculations for similar molecules. Actual values would require specific computational studies.

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, including the identification of transient species like transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can provide mechanistic insights that are difficult to obtain experimentally.

Transition State Theory:

Transition state theory is a cornerstone for understanding reaction rates. ncert.nic.in Using quantum chemical methods, the geometry and energy of the transition state for a particular reaction step can be calculated. acs.org This involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The energy difference between the reactants and the transition state determines the activation energy of the reaction.

For instance, in the synthesis of this compound via the reduction of the corresponding ketone (3,3-Dimethyl-1-phenylbutan-2-one), computational modeling could elucidate the transition state structure of the hydride attack on the carbonyl carbon. wikipedia.orglibretexts.org This would reveal the preferred direction of attack and the influence of the bulky tert-butyl and phenyl groups on the stereochemical outcome.

Prediction of Stereoselectivity in Asymmetric Transformations through Computational Methods

Given that this compound is a chiral molecule, predicting and understanding the stereoselectivity of its formation is a key challenge. Computational methods, including both quantum mechanics and machine learning, are increasingly being used to tackle this problem.

Modeling Asymmetric Synthesis:

In the context of asymmetric synthesis, computational models can be built to predict which enantiomer will be preferentially formed. nih.gov This often involves calculating the energies of the diastereomeric transition states leading to the different stereoisomers. nih.gov A lower activation energy for one pathway indicates that the corresponding enantiomer will be the major product. These models can account for the influence of chiral catalysts, reagents, and the substrate's own stereochemical features. nih.govacs.org

Machine Learning in Stereoselectivity Prediction:

More recently, machine learning approaches have shown promise in predicting the enantioselectivity of reactions. nih.gov By training models on large datasets of reactions with known stereochemical outcomes, these methods can learn the complex relationships between molecular features and enantiomeric excess. For the synthesis of this compound, a machine learning model could be developed using descriptors that encode the steric and electronic properties of the starting ketone and the chiral reducing agent.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and the influence of the environment, such as the solvent. calcus.cloud

Conformational Analysis:

This compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore this conformational space by simulating the movement of atoms over time based on a force field. nih.govacs.org This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational preferences is crucial as it can significantly impact the molecule's reactivity and biological activity. Studies on similar phenyl-substituted butanols have shown that the phenyl group can act as a steric hindrance, affecting supramolecular clustering. nih.govacs.org

Solvent Effects:

The solvent can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations can explicitly model the solvent molecules surrounding this compound, providing insights into solute-solvent interactions. acs.orgnih.govnih.gov Alternatively, implicit solvation models can be used to approximate the effect of the solvent as a continuous medium. nih.gov These simulations can predict properties like the free energy of solvation, which is essential for understanding solubility and partitioning behavior.

Table 7.4.1: Key Parameters in Molecular Dynamics Simulations of this compound

| Parameter | Description | Relevance |

| Force Field | A set of equations and parameters describing the potential energy of the system. | Determines the accuracy of the simulation. Common choices include AMBER, CHARMM, and GROMOS. |

| Simulation Time | The duration of the simulated molecular motion. | Needs to be long enough to adequately sample the conformational space. |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Should be set to match experimental conditions. |

| Solvent Model | Representation of the solvent (explicit or implicit). | Crucial for accurately capturing solvent effects. |

Virtual Screening and Docking Studies (if related to interactions with biological targets or catalysts)

Virtual screening and molecular docking are powerful computational techniques used in drug discovery and catalyst design to predict the binding affinity and mode of interaction between a small molecule and a macromolecular target.

Molecular Docking:

If this compound were to be investigated for its interaction with a biological target, such as an enzyme, molecular docking could be employed. nih.gov This process involves computationally placing the ligand (this compound) into the binding site of the receptor (the enzyme) in various orientations and conformations to find the most stable binding pose. The scoring functions used in docking programs estimate the binding free energy, allowing for the ranking of different poses and potential ligands.

Virtual Screening:

Virtual screening is a broader application of docking where large libraries of compounds are computationally screened against a target to identify potential hits. While not directly a study of this compound itself, this compound could be part of such a library for screening against various biological targets.

Docking with Catalysts:

In the context of catalysis, docking can be used to study the interaction of this compound with the active site of a catalyst, for example, a ketoreductase enzyme used in its synthesis. capes.gov.br This can provide insights into the factors governing the stereoselectivity of the enzymatic reduction.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Research directly focused on 3,3-dimethyl-1-phenylbutan-2-ol has been limited, with the compound primarily serving as a reference material in broader chemical studies. It is recognized as a chiral aliphatic alcohol, a structural motif of interest in pharmaceutical synthesis. biosynth.com The key contribution of existing data is the characterization of its basic physicochemical properties and its identification as a chiral molecule, implying the potential for stereoselective applications. While extensive studies on this specific molecule are not prevalent in the current literature, research on analogous phenylbutanol derivatives provides a foundational understanding of its potential reactivity and utility. For instance, studies on related chiral 1-phenyl-1,2- and 1,3-diols have highlighted the utility of enzymatic synthesis to obtain stereochemically pure isomers, a methodology that holds promise for this compound.

Emerging Trends and Challenges in this compound Research

An emerging trend in the study of chiral alcohols is their application in asymmetric catalysis, either as ligands for metal catalysts or as chiral auxiliaries. The structural characteristics of this compound, specifically its sterically hindered hydroxyl group, could influence selectivity in such applications. A significant challenge in the research of this compound is its multi-step synthesis, which can be a barrier to its widespread investigation. Future research will likely focus on developing more efficient and stereoselective synthetic routes.

Another trend is the use of biocatalysis for the synthesis and modification of chiral molecules. nih.gov The application of enzymes for the kinetic resolution of racemic this compound or for its enantioselective synthesis from a prochiral ketone precursor represents a promising research avenue. Challenges in this area include identifying suitable enzymes with high activity and selectivity for this sterically demanding substrate.

Table 1: Potential Research Areas and Associated Challenges for this compound

| Research Area | Emerging Trends | Key Challenges |

|---|---|---|

| Asymmetric Catalysis | Use as a chiral ligand or auxiliary. | Steric hindrance may affect catalytic activity; synthesis of enantiomerically pure forms. |

| Biocatalysis | Enzymatic kinetic resolution and asymmetric synthesis. | Identifying enzymes with high selectivity and activity for a sterically hindered substrate. |

| Medicinal Chemistry | Exploration as a scaffold for novel therapeutic agents. | Limited understanding of its biological activity and structure-activity relationships. |

| Materials Science | Incorporation into chiral polymers and materials. | Synthesis of suitable monomers and polymerization challenges. |

Unexplored Synthetic Methodologies and Reactivity Patterns

The synthesis of this compound and its derivatives remains an area ripe for exploration. While classical methods involving Grignard reagents or the reduction of the corresponding ketone, 3,3-dimethyl-1-phenylbutan-2-one (B1365089), are feasible, more advanced and stereoselective methods are largely unexplored for this specific molecule.

Unexplored Synthetic Methodologies:

Asymmetric Transfer Hydrogenation: The reduction of 3,3-dimethyl-1-phenylbutan-2-one using chiral catalysts and a hydrogen donor could provide an efficient route to enantiomerically enriched this compound.

Enzymatic Reduction: The use of ketoreductases for the stereoselective reduction of the corresponding ketone is a promising green chemistry approach that has been successfully applied to other phenylbutanol derivatives.

Chiral Pool Synthesis: Starting from a readily available chiral precursor could be an alternative strategy to access enantiopure this compound.

Potential Reactivity Patterns to Investigate:

The steric hindrance provided by the tert-butyl group adjacent to the hydroxyl group is expected to significantly influence the reactivity of this compound. Research into the acid-catalyzed reactions of sterically hindered benzyl (B1604629) alcohols has shown complex reaction pathways, including cyclization and rearrangement products. researchgate.net Investigating the behavior of this compound under similar conditions could reveal novel transformations. Furthermore, its utility in reactions sensitive to steric bulk, such as certain etherification or esterification reactions, warrants investigation.

Novel Applications and Interdisciplinary Research Opportunities for this compound

The unique structural features of this compound open up possibilities for its application in various interdisciplinary fields.

Potential Novel Applications:

Pharmaceutical Scaffolding: Chiral alcohols are important building blocks in the synthesis of active pharmaceutical ingredients. nih.gov The lipophilic nature of the tert-butyl and phenyl groups may impart desirable pharmacokinetic properties in drug candidates.

Chiral Ligands: Following derivatization, the enantiomerically pure forms of this compound could be employed as chiral ligands in asymmetric catalysis, potentially offering unique selectivity due to their steric profile.

Materials Science: Incorporation into polymers could lead to the development of chiral stationary phases for chromatography or other functional materials with specific recognition properties.

Interdisciplinary Research Opportunities:

Biocatalysis and Metabolic Engineering: Collaboration between chemists and biologists could lead to the discovery or engineering of enzymes for the efficient synthesis of enantiopure this compound.

Computational Chemistry: Theoretical studies can predict the conformational preferences of this molecule and its derivatives, guiding the design of catalysts and substrates for stereoselective reactions. This can also help in understanding its potential interactions with biological targets.

Pharmacology: Should derivatives of this compound show biological activity, collaborations with pharmacologists would be essential to evaluate their therapeutic potential.

Table 2: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,3-dimethyl-1-phenylbutan-2-one |

| 1-phenyl-1,2-diols |

Q & A

Basic: What are the recommended methods for synthesizing 3,3-Dimethyl-1-phenylbutan-2-ol with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Friedel-Crafts alkylation to introduce the phenyl group.

- Grignard reaction or hydride reduction to form the alcohol moiety.

- Use of anhydrous solvents (e.g., THF or diethyl ether) and catalysts (e.g., palladium or Lindlar catalyst for hydrogenation steps) to minimize side reactions .

- Temperature control (e.g., 60–80°C for optimal yield) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification via column chromatography or distillation (boiling point data from NIST can guide distillation parameters) .

Advanced: How can conflicting thermodynamic data for this compound be resolved in research?

Methodological Answer:

Discrepancies in reported boiling points (e.g., 317–401 K in NIST data ) may arise from impurities or measurement techniques. To resolve contradictions:

- Validate data using differential scanning calorimetry (DSC) for phase transitions.

- Compare computational models (e.g., COSMO-RS or quantum mechanical calculations ) with experimental results.

- Replicate experiments under standardized conditions (e.g., IUPAC-recommended protocols).

- Cross-reference IR spectra (NIST’s digitized spectrum) and mass spectrometry fragmentation patterns .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., tert-butyl groups at δ ~1.2 ppm; aromatic protons at δ 7.0–7.5 ppm).

- IR Spectroscopy : Identify O-H stretches (~3200–3600 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Confirm molecular weight (102.17 g/mol) and fragmentation patterns (e.g., loss of H₂O or tert-butyl groups) .

- GC-MS : Verify purity and detect trace impurities .

Advanced: What strategies optimize catalytic hydrogenation yields for derivatives of this compound?

Methodological Answer:

- Catalyst Selection : Use ligand-modified Pd nanoparticles for selective hydrogenation of acetylenic intermediates (e.g., 80–95% yield) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

- Pressure/Temperature Control : Optimize H₂ pressure (1–3 atm) and temperature (25–50°C) to balance kinetics and thermodynamics.

- In Situ Monitoring : Employ ATR-FTIR or Raman spectroscopy to track reaction progress and avoid over-reduction .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point data from NIST: ~140°C) .

- Waste Management : Segregate chemical waste in labeled containers for professional disposal (prevents environmental contamination) .

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced: How can stereochemical challenges in synthesizing this compound be addressed?

Methodological Answer:

- Chiral Catalysts : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) for asymmetric reduction of ketone precursors.

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based) to resolve enantiomers.

- X-ray Crystallography : Confirm absolute configuration of crystalline derivatives.

- Dynamic Kinetic Resolution : Optimize reaction conditions to favor a single enantiomer via reversible intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.